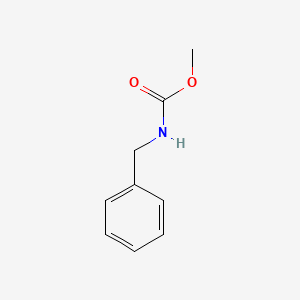

Methyl benzylcarbamate

Beschreibung

The exact mass of the compound Methyl benzylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIHLRSOOMEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283198 | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-70-9 | |

| Record name | 5817-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl N-benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group is a cornerstone. Its unique structural and electronic properties, which confer a desirable balance of stability and reactivity, have led to its incorporation into a multitude of therapeutic agents.[1][2][3] Methyl N-benzylcarbamate, as a representative of this class, serves as an important scaffold and intermediate in organic synthesis and drug design. A comprehensive understanding of its physicochemical properties is paramount for any researcher aiming to leverage its potential. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the key physicochemical characteristics of methyl N-benzylcarbamate, offering both theoretical insights and practical methodologies for their determination.

Chemical Identity and Molecular Structure

-

IUPAC Name: methyl N-benzylcarbamate[4]

-

Molecular Formula: C₉H₁₁NO₂[4]

-

CAS Number: 5817-70-9[4]

-

Molecular Weight: 165.19 g/mol [4]

-

SMILES: COC(=O)NCC1=CC=CC=C1[4]

The structure of methyl N-benzylcarbamate features a central carbamate moiety linking a methyl group via an ester bond and a benzyl group through an amide bond. This arrangement gives rise to a molecule with both hydrogen bond donor and acceptor capabilities, influencing its solubility and interactions with biological targets. The resonance stabilization of the carbamate group contributes to its chemical stability.[1][2]

Key Physicochemical Properties: A Tabulated Summary

A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various experimental and physiological settings. While specific experimental data for methyl N-benzylcarbamate is not extensively available in the literature, the following table summarizes known computed values and provides context by comparing them to the closely related compounds, methyl carbamate and benzyl carbamate.

| Property | Methyl N-benzylcarbamate | Methyl Carbamate | Benzyl Carbamate |

| Melting Point (°C) | Data not available | 56-58[5] | 86-89[6][7] |

| Boiling Point (°C) | Data not available | 176-177[5] | ~273 (estimated)[7] |

| Density (g/cm³) | Data not available | 1.136 (at 56°C)[8] | ~1.2[7] |

| Water Solubility | Data not available | Freely soluble | Moderately soluble (~68 g/L)[7] |

| logP (Octanol-Water Partition Coefficient) | 1.4 (XlogP3)[4] | -0.66[8] | 1.2 (XlogP3)[9] |

| pKa | Data not available | Not applicable | ~13.42 (Predicted)[6] |

Elucidation of Physicochemical Parameters: Experimental Protocols

The determination of a molecule's physicochemical properties is a critical step in its characterization. The following section outlines standardized experimental protocols that can be employed to ascertain these values for methyl N-benzylcarbamate.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of methyl N-benzylcarbamate.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Protocol:

-

Ensure the sample of methyl N-benzylcarbamate is thoroughly dried.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range is indicative of high purity.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

Protocol (Thermodynamic Solubility):

-

Add an excess amount of methyl N-benzylcarbamate to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Protocol (Shake-Flask Method):

-

Prepare a stock solution of methyl N-benzylcarbamate in either n-octanol or water.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the other immiscible solvent (pre-saturate both solvents with each other).

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. For methyl N-benzylcarbamate, the N-H proton of the carbamate is weakly acidic.

Protocol (Potentiometric Titration):

-

Dissolve a precise amount of methyl N-benzylcarbamate in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of methyl N-benzylcarbamate is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen, the methyl protons of the ester, and the N-H proton of the carbamate.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the carbamate, the aromatic carbons, the methylene carbon, and the methyl carbon.[4]

Infrared (IR) Spectroscopy

The IR spectrum of methyl N-benzylcarbamate will exhibit characteristic absorption bands for the N-H bond (stretching and bending), the C=O bond of the carbamate, and the C-O bonds of the ester and ether linkages, as well as absorptions corresponding to the aromatic ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For methyl N-benzylcarbamate, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.[4]

The Role of Methyl N-benzylcarbamate's Physicochemical Properties in Drug Development

The carbamate moiety is a privileged scaffold in drug design due to its favorable properties.[1][2][3] The physicochemical characteristics of methyl N-benzylcarbamate directly influence its potential applications:

-

Solubility and Bioavailability: The balance of hydrophobic (benzyl group) and hydrophilic (carbamate and methyl ester) regions will dictate its aqueous and lipid solubility, which are key determinants of oral bioavailability.

-

Metabolic Stability: The carbamate bond is generally more resistant to enzymatic hydrolysis than an ester bond, potentially leading to improved metabolic stability and a longer in vivo half-life.[3]

-

Target Interactions: The hydrogen bonding capabilities of the N-H and C=O groups of the carbamate can facilitate specific interactions with biological targets such as enzymes and receptors.[2]

-

Prodrug Potential: The carbamate linkage can be strategically employed in prodrug design, where the active drug is released upon enzymatic or chemical cleavage of the carbamate.[3][10]

Logical Framework for Physicochemical Property Impact on Drug Viability

Caption: Interplay of physicochemical properties and their impact on the ADME profile and therapeutic viability of a drug candidate.

Conclusion

Methyl N-benzylcarbamate, while a seemingly simple molecule, embodies the complex interplay of physicochemical properties that are critical to the success of a drug candidate. A thorough characterization of its melting point, solubility, logP, pKa, and spectroscopic profile provides the foundational knowledge required for its effective use in drug design and development. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to unlock the full potential of this and other carbamate-containing compounds in the pursuit of novel therapeutics.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-287. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. ResearchGate. [Link]

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 29(4), 343. [Link]

-

PubChem. (n.d.). methyl N-benzylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). benzyl N-methylcarbamate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (n.d.). methyl benzylcarbamate. [Link]

-

PubChem. (n.d.). Methyl Carbamate. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. [Link]

-

PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). methyl N-methyl-N-phenylcarbamate. National Center for Biotechnology Information. [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

-

Cheméo. (n.d.). Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0). [Link]

-

Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

-

Grokipedia. (2026). Benzyl carbamate. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl N-benzylcarbamate | C9H11NO2 | CID 232620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 598-55-0 CAS MSDS (Methyl carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Benzylcarbamates: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted benzylcarbamates represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the core biological activities of this compound class, with a particular focus on their roles as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms of action, explores the nuanced structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to unlock the full therapeutic potential of substituted benzylcarbamates in the ongoing quest for novel and effective drug candidates.

Introduction: The Benzylcarbamate Scaffold - A Privileged Structure in Medicinal Chemistry

The carbamate functional group is a cornerstone in drug design, prized for its chemical stability and its ability to act as a bioisostere for the peptide bond, enhancing cell membrane permeability.[1][2] When combined with a substituted benzyl moiety, the resulting benzylcarbamate scaffold offers a three-dimensional architecture that can be readily modified to achieve specific and potent interactions with a diverse array of biological targets. This versatility has led to the exploration of substituted benzylcarbamates in a wide range of therapeutic areas, from neurodegenerative diseases to oncology and infectious diseases.[3][4] This guide will provide a detailed examination of the key biological activities of this promising class of compounds.

Cholinesterase Inhibition: A Key Strategy in Neurodegenerative Disease

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders.[5] Substituted benzylcarbamates have emerged as a significant class of cholinesterase inhibitors, acting primarily as pseudo-irreversible inhibitors.[6]

Mechanism of Action: Carbamoylation of the Active Site

The inhibitory action of benzylcarbamates against cholinesterases involves the carbamoylation of the serine residue within the catalytic triad of the enzyme's active site. This process proceeds in two key steps:

-

Formation of a Michaelis Complex: The benzylcarbamate inhibitor first binds non-covalently to the active site of the cholinesterase enzyme.

-

Carbamoylation: The hydroxyl group of the active site serine attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the release of the benzyl alcohol leaving group and the formation of a stable, carbamoylated enzyme.

This carbamoylated enzyme is catalytically inactive. The subsequent hydrolysis of the carbamoyl-enzyme bond is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme. The rate of this decarbamoylation can be tuned by modifying the substituents on the carbamate nitrogen, influencing the duration of action of the inhibitor.

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

The inhibitory potency and selectivity of substituted benzylcarbamates against AChE and BChE are highly dependent on the nature and position of substituents on both the benzyl ring and the carbamate nitrogen.

-

Substituents on the Benzyl Ring: Electron-withdrawing or electron-donating groups on the benzyl ring can influence the leaving group potential of the benzyl alcohol, thereby affecting the rate of carbamoylation. Furthermore, specific substitutions can lead to enhanced binding interactions within the active site gorge of the enzyme.

-

Substituents on the Carbamate Nitrogen: The nature of the alkyl or aryl groups attached to the carbamate nitrogen plays a crucial role in determining the stability of the carbamoylated enzyme and can also influence binding affinity. For instance, bulkier substituents may favor interactions with the larger active site of BChE over AChE. A study on a series of ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates revealed that a benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was the most potent AChE inhibitor, while a benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate showed the highest potency and selectivity for BChE.[7]

| Compound Class | Key SAR Findings for Cholinesterase Inhibition |

| Ring-Substituted Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates | Substituents on the aryl ring of the carbamoyl moiety significantly influence potency and selectivity. Electron-withdrawing groups at the ortho position of the aryl ring can enhance AChE inhibition, while methoxy groups at the ortho position favor BChE inhibition.[7] |

| General Benzylcarbamates | The size and nature of the N-substituents on the carbamate group dictate the rate of decarbamoylation and can confer selectivity for BChE. The electronic properties of substituents on the benzyl ring affect the carbamoylation rate. |

Experimental Protocol: The Ellman's Assay for Cholinesterase Activity

The Ellman's assay is a widely used, reliable, and straightforward spectrophotometric method for measuring cholinesterase activity and inhibition.

Principle: The assay measures the production of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0).

-

Substrate Solution (Acetylthiocholine Iodide, ATCI, 75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water.

-

Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes.

-

Inhibitor Stock Solution: Dissolve the substituted benzylcarbamate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in the appropriate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

220 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of DTNB solution

-

10 µL of the inhibitor solution (or buffer for control)

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Add 10 µL of the enzyme solution to each well and mix.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted benzylcarbamates have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms that target key hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and tumor metastasis.

Mechanisms of Anticancer Action

The anticancer activity of substituted benzylcarbamates is often multifactorial, involving the modulation of several key cellular pathways:

-

Induction of Apoptosis: Many benzylcarbamate derivatives have been shown to induce programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.

-

Inhibition of Key Signaling Pathways: Substituted benzylcarbamates can interfere with critical signaling pathways that are often dysregulated in cancer, such as the EGFR, PI3K/Akt/mTOR, and JAK/STAT pathways.[8]

-

Antimicrobial Action and the Microbiome: The gut microbiome is increasingly recognized for its role in cancer development and treatment response. The antimicrobial properties of some benzylcarbamates could potentially modulate the tumor microenvironment by altering the composition of the local microbiota, although this is an area that requires further investigation.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted benzylcarbamates is highly sensitive to the substitution pattern on the benzyl ring.

-

Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy groups) on the benzyl ring has been shown to influence anticancer activity. The optimal electronic properties often depend on the specific cancer cell line and the molecular target.

-

Positional Isomerism: The position of the substituent on the benzyl ring (ortho, meta, or para) can dramatically affect biological activity, likely due to steric and electronic effects that influence binding to the target protein.

| Compound Class | Key SAR Findings for Anticancer Activity |

| Substituted Benzyl Carbamates | The nature and position of substituents on the benzyl ring are critical. Halogen substitutions, particularly at the ortho and para positions, have been associated with enhanced activity in certain cancer cell lines. The presence of methoxy groups can also contribute to potency. |

Experimental Protocol: In Vitro MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the logarithmic growth phase.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the substituted benzylcarbamate compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Antimicrobial Activity: A Potential Solution to Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Substituted benzylcarbamates have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

The precise mechanisms by which substituted benzylcarbamates exert their antimicrobial effects are still being elucidated, but several potential modes of action have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to disruption of the membrane potential and leakage of cellular contents.[9]

-

Inhibition of Essential Enzymes: Carbamates are known to inhibit a variety of enzymes. It is plausible that substituted benzylcarbamates could target essential enzymes in microbial metabolic pathways, such as those involved in cell wall synthesis, folic acid synthesis, or protein synthesis.[10][11]

-

Interference with Nucleic Acid Synthesis: Some antimicrobial agents act by inhibiting DNA replication or transcription. Further investigation is needed to determine if substituted benzylcarbamates have a similar mode of action.[11]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial spectrum and potency of substituted benzylcarbamates are influenced by the substituents on the aromatic ring.

-

Lipophilicity: The overall lipophilicity of the molecule, largely determined by the substituents on the benzyl ring, is a critical factor in its ability to penetrate microbial cell membranes.

-

Electronic Effects: Electron-withdrawing groups on the benzyl ring have been shown to enhance antibacterial activity in some cases, potentially by increasing the reactivity of the carbamate moiety or by promoting interactions with specific microbial targets.

| Compound Class | Key SAR Findings for Antimicrobial Activity |

| Substituted Benzyl Carbamates | Increased lipophilicity of the benzyl substituent can enhance antimicrobial activity. The presence of electron-withdrawing groups on the benzyl ring can also contribute to increased potency against certain bacterial and fungal strains. |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Detailed Protocol:

-

Preparation of Inoculum:

-

Grow the bacterial or fungal strain in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted benzylcarbamate compound in the appropriate broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (inoculum without the compound) and a negative control (broth medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

The results can be confirmed by measuring the absorbance at 600 nm.

-

Synthesis of Substituted Benzylcarbamates

A common and versatile method for the synthesis of substituted benzylcarbamates involves the reaction of a substituted benzyl alcohol with an isocyanate or by the activation of the corresponding benzyl alcohol followed by reaction with an amine and a source of the carbonyl group.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While the biological activities of substituted benzylcarbamates are promising, a thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is essential for their successful development as therapeutic agents.[3][5]

-

Absorption and Distribution: The lipophilicity of the benzylcarbamate derivatives will significantly influence their absorption and distribution characteristics, including their ability to cross the blood-brain barrier.

-

Metabolism: Carbamates can be metabolized through hydrolysis of the carbamate bond, as well as through oxidation and other transformations of the benzyl and N-substituent moieties. Understanding the metabolic pathways is crucial for predicting drug-drug interactions and the potential for the formation of active or toxic metabolites.

-

Toxicity: Potential toxicities associated with carbamates include neurotoxicity (due to cholinesterase inhibition), hepatotoxicity, and developmental toxicity. Comprehensive toxicological studies are necessary to establish a safe therapeutic window.

Conclusion and Future Directions

Substituted benzylcarbamates represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds highlights their potential for addressing significant unmet medical needs. The future of benzylcarbamate research lies in the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic and toxicological profiles. A deeper understanding of their mechanisms of action, particularly in the context of their antimicrobial and anticancer effects, will be crucial for guiding these efforts. By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (URL not provided in search results)

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

Kos, J., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. International Journal of Molecular Sciences, 22(7), 3444. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). PMC. [Link]

-

Benzyl carbamate | C8H9NO2 | CID 12136. PubChem. [Link]

- Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (URL not provided in search results)

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

- Benzyl Carbamate Research Articles - Page 1 | R Discovery. (URL not provided in search results)

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2021). NIH. [Link]

- Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (URL not provided in search results)

- BENZYL DERIVATIVES (JECFA Food Additives Series 48). (URL not provided in search results)

- 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. (URL not provided in search results)

- 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax. (URL not provided in search results)

- A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzisoxazoles. (URL not provided in search results)

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). PubMed Central. [Link]

-

Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. (2019). PMC. [Link]

-

MECHANISMS OF ANTIMICROBIAL ACTION. (2017). YouTube. [Link]

-

Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PMC. [Link]

- Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. (URL not provided in search results)

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (URL not provided in search results)

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). ResearchGate. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 7. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

Methyl benzylcarbamate as a precursor in organic synthesis

An In-Depth Technical Guide to Methyl Benzylcarbamate as a Precursor in Organic Synthesis

Authored by: A Senior Application Scientist

Methyl benzylcarbamate, a seemingly unassuming organic molecule, holds a significant position in the synthetic chemist's toolbox. As a stable, crystalline solid, it serves as a versatile and reliable precursor for a multitude of critical transformations in modern organic synthesis. This technical guide delves into the core principles governing the reactivity of methyl benzylcarbamate, moving beyond simple procedural descriptions to elucidate the causality behind its applications. We will explore its pivotal role as a non-phosgene source for isocyanates, its utility in the controlled introduction of nitrogen moieties, and its application as a foundational building block for complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this multifaceted reagent.

Introduction: Understanding the Core Structure and Significance

Methyl benzylcarbamate (C₉H₁₁NO₂) is an organic compound featuring a carbamate functional group where the nitrogen is substituted with a benzyl group and the carbonyl is esterified with a methyl group.[1] Structurally, it is the methyl ester of N-benzylcarbamic acid.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White solid | [3][4] |

| Melting Point | 86-89 °C | [3][4] |

| CAS Number | 5817-70-9 | [1][2] |

| Solubility | Soluble in many organic solvents; moderately soluble in water. | [3][5] |

The significance of the carbamate functional group is central to its utility. It represents a unique convergence of an amide and an ester, where the resonance between the nitrogen lone pair and the carbonyl group imparts significant stability and modulates the nucleophilicity of the nitrogen atom.[6][7] This electronic feature makes carbamates, including methyl benzylcarbamate, excellent protecting groups for amines and stable precursors that can be activated under specific conditions to reveal highly reactive intermediates.[7][8]

The synthesis of the parent compound, benzyl carbamate, is commonly achieved through the straightforward reaction of benzyl chloroformate with ammonia.[3][4] N-alkylation can then be performed to yield methyl benzylcarbamate.

Caption: General synthesis of the parent benzyl carbamate.

The Cornerstone Application: A Non-Phosgene Route to Benzyl Isocyanate

Perhaps the most industrially significant application of N-substituted carbamates is their role as precursors to isocyanates via thermal decomposition.[9][10] This pathway circumvents the use of highly toxic and hazardous phosgene, aligning with the principles of green chemistry.

Mechanistic Rationale

Upon heating, typically at temperatures between 250 and 600 °C, methyl benzylcarbamate undergoes a reversible elimination reaction.[9] The reaction proceeds through a concerted mechanism, cleaving the C-O and N-H bonds (in the case of primary carbamates) or N-C bond (in secondary carbamates) to release the corresponding isocyanate and alcohol. For methyl benzylcarbamate, this process yields benzyl isocyanate and methanol.

Caption: Thermal decomposition of methyl benzylcarbamate to benzyl isocyanate.

The causality behind this transformation lies in the thermodynamics of the system. At elevated temperatures, the formation of volatile methanol and the highly reactive isocyanate is favored. The isocyanate can then be used in situ or isolated for subsequent reactions, such as the formation of polyurethanes, ureas, or other carbamate derivatives.[10][11]

Experimental Protocol: Thermal Decomposition

The following is a generalized protocol based on studies of carbamate thermolysis.[9]

Objective: To generate benzyl isocyanate from methyl benzylcarbamate.

Materials:

-

Methyl benzylcarbamate

-

High-temperature flow reactor or distillation apparatus

-

Inert solvent for trapping (e.g., high-boiling point hydrocarbon)

-

Sorption solution for analysis (e.g., N-methyl-N-benzylamine in a suitable solvent)[9]

Procedure:

-

Set up a flow reactor system capable of reaching and maintaining temperatures in the 250-600 °C range.

-

Introduce a solution of methyl benzylcarbamate in an inert, high-boiling solvent into the heated reactor. The flow rate should be controlled to ensure sufficient residence time for decomposition.

-

The gaseous effluent, containing benzyl isocyanate, methanol, and unreacted carbamate, is passed through a condenser.

-

The condensed reaction mixture is collected. For quantitative analysis, an aliquot can be derivatized by adding it to a sorption solution containing an amine (like N-methyl-N-benzylamine) which reacts with the isocyanate to form a stable urea derivative that can be quantified by HPLC.[9]

-

Purification of the benzyl isocyanate is typically achieved via distillation.

Self-Validation: The success of the protocol is validated by the quantitative analysis of the resulting urea, confirming the formation of the isocyanate intermediate.[9] The purity of the distilled product can be confirmed by spectroscopic methods (IR, NMR).

Utility in Amine Synthesis and Protection

Methyl benzylcarbamate is structurally related to the benzyloxycarbonyl (Cbz or Z) group, one of the most foundational amine protecting groups in organic synthesis, particularly in peptide chemistry.[3][7][8] The principles governing Cbz chemistry are directly applicable to understanding the reactivity of methyl benzylcarbamate as a synthetic precursor.

N-Alkylation and Elaboration

The carbamate nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with an electrophile, such as an alkyl halide.[12] This N-alkylation step provides a route to more complex, substituted protected amines.

Deprotection: Releasing the Amine

The true elegance of the benzyl-type carbamate lies in the mild conditions under which it can be removed to liberate the free amine.[8]

-

Catalytic Hydrogenolysis: The most common and mildest method involves hydrogenation using a palladium catalyst (e.g., Pd/C).[7][8] This reaction cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which decarboxylates to yield the free amine, carbon dioxide, and toluene.[6] This method is orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), making it invaluable in multi-step synthesis.[8][13]

-

Acidolysis: Treatment with strong acids, such as HBr in acetic acid, can also cleave the group, though this method is less mild than hydrogenolysis.[6]

Sources

- 1. methyl N-benzylcarbamate | C9H11NO2 | CID 232620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 12. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Antitubercular Agents from Carbamates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line therapies ineffective, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1] The carbamate moiety, a functional group with a proven track record in medicinal chemistry, has emerged as a promising scaffold for the development of potent Mtb inhibitors.[2] This guide provides an in-depth technical overview of the discovery process for carbamate-based antitubercular agents, from initial hit identification and synthesis to structure-activity relationship (SAR) elucidation and preclinical evaluation. It details the causality behind experimental choices, provides validated protocols for key assays, and explores the future landscape of carbamate-based tuberculosis drug discovery.

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[3] The lengthy and complex treatment regimens for drug-susceptible TB contribute to non-adherence, which in turn fuels the development of resistance.[4] MDR-TB and XDR-TB strains present a formidable challenge, requiring treatment with second-line drugs that are often more toxic and less effective.[5] This crisis underscores the necessity of discovering new chemical entities that can shorten treatment duration, improve efficacy against resistant strains, and offer a better safety profile.[1] Carbamate derivatives have shown significant potential, with various analogs exhibiting potent activity against Mtb, including drug-resistant strains.[6]

The Carbamate Moiety: A Privileged Scaffold in Drug Discovery

The carbamate group (-NHC(=O)O-) is considered a "privileged" structure in medicinal chemistry. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, its conformational rigidity, and its metabolic stability compared to esters, make it a versatile component in drug design.[2] Carbamates can serve as key pharmacophoric elements that interact with biological targets or as prodrug moieties that improve the pharmacokinetic properties of a parent molecule.[2][7] In the context of tuberculosis, carbamates have been incorporated into diverse molecular frameworks, such as salicylanilides, benzoheterocyclic oximes, and macrolides, to generate potent antitubercular activity.[6][8]

Key Carbamate-Based Antitubercular Strategies

The exploration of carbamates in antitubercular drug discovery has followed several successful strategies, primarily focusing on either acting as prodrugs or as integral parts of a pharmacophore targeting novel Mtb pathways.

Carbamates as Prodrugs to Enhance Bioavailability

A significant challenge in drug development is overcoming poor oral bioavailability. The carbamate functional group can be strategically employed to create prodrugs that mask polar functional groups, enhancing membrane permeability and protecting the parent drug from first-pass metabolism.

-

Case Study: SQ109 Prodrugs: The ethylenediamine derivative SQ109 is a promising antitubercular candidate, but its oral bioavailability is limited. To address this, an esterase-sensitive carbamate prodrug strategy was employed. By converting a primary amine on SQ109 to a carbamate, the resulting prodrug (compound 7a) demonstrated a remarkable increase in oral bioavailability from 21.4% for the parent drug to 91.4% for the prodrug in rat models.[7] This approach also led to preferential distribution of the active drug into the lungs and spleen, the primary sites of tubercular infection.[7]

Carbamates as Pharmacophoric Elements

In many series, the carbamate moiety is not a cleavable promoiety but an essential part of the molecule's structure required for binding to its mycobacterial target.

-

Salicylanilide Carbamates: A series of salicylanilide-based carbamates demonstrated potent in vitro activity against Mtb H37Rv, M. kansasii, M. avium, and five MDR-TB strains, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range (0.5–2 µM).[6] These compounds exhibited a high selectivity index (up to 96) and good stability, marking them as serious candidates for further development.[6]

-

Benzoheterocyclic Oxime Carbamates: Screening of small molecule libraries identified a potent series of benzoheterocyclic oxime carbamates. Intriguingly, subsequent studies revealed that these carbamates likely act as prodrugs, being metabolized by Mtb to release the active oxime. This highlights a dual role where the carbamate improves drug-like properties while also facilitating delivery of the active warhead.

-

Macrolide Carbamates: Structural modifications of macrolide antibiotics, which are typically weak against Mtb, have shown that the addition of an 11,12-carbamate group can significantly enhance potency.[8] The nature of the substitutions on the carbamate heavily influences activity, suggesting a direct role in target interaction, likely at the mycobacterial ribosome.[8]

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

Systematic modification of a lead compound is crucial for optimizing its potency and drug-like properties. SAR studies for antitubercular carbamates have yielded key insights.

Purine-Based Carbamates

In a series of 9-alkyl/aryl-2-aryl-6-carbamoylpurines, SAR analysis revealed several critical determinants for activity against Mtb H37Rv.[9]

-

N-9 Position: A phenyl group at the N-9 position was found to be optimal for activity.

-

C-2 Position: An aryl unit at the C-2 position bearing an oxygen or nitrogen atom in the para position was crucial.

-

Optimization: This rational approach led to the discovery of compound 1Bd , which has a 4-methoxyphenyl group at C-2. This compound is highly potent (IC90 < 0.19 µg/mL), non-toxic to VERO cells (Selectivity Index > 153), and significantly reduces bacterial load in infected macrophages.[9]

The logical progression of this SAR study is depicted below.

Caption: Rational design workflow for purine carbamates.

Data Summary: SAR of Antitubercular Carbamates

The table below summarizes key SAR findings from different carbamate-based scaffolds.

| Scaffold Class | Key Structural Feature | Impact on Antitubercular Activity | Reference |

| Purine Carbamoyls | Phenyl group at N-9 position | Essential for high potency | [9] |

| 4-Methoxyphenyl group at C-2 position | Led to lead compound with IC90 < 0.19 µg/mL | [9] | |

| Salicylanilide Carbamates | Substitution on the carbamate nitrogen | Modulates activity and toxicity; lipophilic groups often favored | [6] |

| Macrolide Carbamates | Lipophilic substitutions on 11,12-carbamate | Enhances potency, likely by improving cell permeation | [8] |

| Removal of C-3 cladinose sugar | Generally reduces activity | [8] |

Experimental Workflow: From Hit to Lead

A robust and reproducible experimental cascade is the foundation of successful drug discovery. This section outlines the critical protocols, emphasizing the rationale behind each step.

Caption: Integrated workflow for antitubercular carbamate discovery.

Synthesis Strategy: General Carbamate Formation

A common and efficient method for synthesizing carbamates involves the reaction of an alcohol or phenol with an isocyanate, or the reaction of an amine with a chloroformate. A solid-base catalyzed reaction of disubstituted ureas with organic carbonates also presents a viable route.[10]

-

Rationale: The choice of synthetic route depends on the availability of starting materials and the desired substitutions on the carbamate nitrogen and oxygen. For example, reacting a key alcohol intermediate with various isocyanates allows for rapid diversification of the R-group on the carbamate nitrogen to build an SAR library.

Protocol: In Vitro Antitubercular Screening (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1][11]

-

Principle: The assay relies on the ability of metabolically active Mtb cells to reduce the non-fluorescent blue indicator, Alamar Blue (resazurin), to the fluorescent pink product, resorufin. Inhibition of growth is therefore measured by a lack of color change.

-

Step-by-Step Protocol:

-

Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Add 100 µL of the test compound solution (in DMSO, then diluted in broth) to the first well of a row. Perform a 2-fold serial dilution across the plate. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

-

Inoculum: Prepare a suspension of Mtb H37Rv to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth. Add 100 µL of this inoculum to each well. Include a drug-free well for a growth control and a well with broth only for a sterility control.

-

Incubation: Seal the plate and incubate at 37°C for 7 days. This duration is necessary due to the slow-growing nature of Mtb.[1]

-

Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

-

Protocol: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine if a compound's activity is specific to Mtb or due to general cytotoxicity. This is assessed using a mammalian cell line, such as VERO (monkey kidney epithelial cells).[12]

-

Principle: The MTT assay measures cell viability. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed VERO cells into a 96-well plate at a density of ~1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Reading: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

Future Perspectives and Challenges

The discovery of carbamate-based antitubercular agents is a promising field, but challenges remain. The primary goals for future research include:

-

Mechanism of Action Deconvolution: For many potent carbamate series, the precise molecular target within Mtb is unknown. Identifying these targets is critical for understanding potential resistance mechanisms and for rational drug design.

-

Optimizing ADME Properties: While some series show good in vitro potency, they must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be effective in vivo.[13]

-

Activity Against Latent TB: A major goal in TB therapy is to find drugs that can kill the non-replicating, persistent bacteria characteristic of latent infections.[5] Future screening cascades should incorporate models of latency to identify compounds with this activity.

-

Combination Therapy: As with all TB treatments, new carbamate agents will ultimately be used in combination regimens.[14] Early evaluation of their potential for synergistic or antagonistic interactions with existing and new anti-TB drugs is essential.

The continued application of medicinal chemistry principles, guided by robust biological screening and a deepening understanding of Mtb physiology, will undoubtedly position carbamate derivatives as a key component in the next generation of antitubercular therapies.

References

-

Ugwu, D. I., Ezema, B. E., Eze, F. U., & Ugwuja, D. I. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry. [Link]

-

Sun, F., et al. (2009). Synthesis and evaluation of carbamate prodrugs of SQ109 as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Novartis Institutes for BioMedical Research. (2021). Benzoheterocyclic Oxime Carbamates Active against Mycobacterium tuberculosis: Synthesis, Structure-Activity Relationship, Metabolism, and Biology Triaging. OAK Open Access Archive. [Link]

-

Klimešová, V., et al. (2009). Salicylanilide carbamates: antitubercular agents active against multidrug-resistant Mycobacterium tuberculosis strains. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry. [Link]

-

Correia, C., et al. (2024). Discovery of 2,9-diaryl-6-carbamoylpurines as a novel class of antitubercular agents. European Journal of Medicinal Chemistry. [Link]

-

Correia, C., et al. (2024). Discovery of 2,9-diaryl-6-carbamoylpurines as a novel class of antitubercular agents. Request PDF. [Link]

-

Knölker, H. J., et al. (2017). Anti-tuberculosis activity and structure-activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Rothstein, D. M., et al. (2004). Structure-activity relationships of macrolides against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Ugwu, D. I., et al. (2014). Synthesis and structural activity relationship study of antitubercular carboxamides. International Journal of Medicinal Chemistry. [Link]

-

Kumar, P., et al. (2020). Discovery of thienothiazolocarboxamide analogues as novel anti-tubercular agent. Bioorganic & Medicinal Chemistry. [Link]

-

FirstWord Pharma. (2025). Clinical trials reveal promising alternatives to high-toxicity tuberculosis drug. FirstWord Pharma. [Link]

-

Suresh, J., et al. (2018). DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL ANTI-TUBERCULAR AGENTS TARGETING GLUTAMINE SYNTHETASE-1 AND CYCLOPROPANEMYCOLIC ACID SYNTHASE-2. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Mabhula, A., & Singh, P. (2021). Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review. Molecules. [Link]

-

Ester, K., & Sova, M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

-

Kunin, C. M. (2018). Compounds with Potential Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Cantat, T., et al. (2011). Carbamate synthesis by solid-base catalyzed reaction of disubstituted ureas and carbonates. Green Chemistry. [Link]

Sources

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compounds with Potential Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salicylanilide carbamates: antitubercular agents active against multidrug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of carbamate prodrugs of SQ109 as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of macrolides against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2,9-diaryl-6-carbamoylpurines as a novel class of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. ijpsr.com [ijpsr.com]

- 12. Anti-tuberculosis activity and structure-activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of thienothiazolocarboxamide analogues as novel anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. firstwordpharma.com [firstwordpharma.com]

The Solubility of Methyl Benzylcarbamate in Common Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of methyl benzylcarbamate in common organic solvents, designed for researchers, scientists, and professionals in drug development and organic synthesis. This document moves beyond a simple data repository to offer insights into the underlying chemical principles governing solubility and provides detailed, field-proven methodologies for its experimental determination.

Introduction: The Significance of Methyl Benzylcarbamate Solubility

Methyl benzylcarbamate is a carbamate derivative with applications in organic synthesis and as a potential building block in medicinal chemistry. Understanding its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and formulation development. Poor solubility can lead to challenges in achieving desired concentrations, inconsistent reaction outcomes, and difficulties in product isolation and purification. This guide provides a foundational understanding of the factors that dictate the solubility of methyl benzylcarbamate and practical protocols for its measurement.

Theoretical Framework: Factors Influencing Carbamate Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For methyl benzylcarbamate, several key factors come into play:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility. Methyl benzylcarbamate possesses both polar (the carbamate group) and non-polar (the benzyl group) regions. Therefore, its solubility is expected to be favorable in solvents with intermediate polarity. Solvents that can engage in hydrogen bonding are particularly effective.

-

Hydrogen Bonding: The carbamate moiety in methyl benzylcarbamate has both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens). Solvents that can participate in hydrogen bonding, such as alcohols, can effectively solvate the molecule, leading to higher solubility.

-

Molecular Structure and Isomerism: Carbamates can exist as syn and anti rotamers due to the partial double bond character of the C-N bond.[1] The relative population of these isomers can be influenced by the solvent, concentration, and temperature, which in turn can affect the overall solubility. Inter- and intramolecular hydrogen bonding can also influence the equilibrium between these isomers.

Estimated Solubility Profile of Methyl Benzylcarbamate

| Solvent | Chemical Class | Estimated Solubility | Rationale/Comments |

| Methanol | Polar Protic | High | Expected to be highly soluble due to hydrogen bonding capabilities.[3][5] |

| Ethanol | Polar Protic | High | Similar to methanol, expected to be a good solvent.[3] |

| Acetone | Polar Aprotic | High | Good solubility is anticipated due to its polarity and ability to accept hydrogen bonds.[3] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Should be a reasonably good solvent. |

| Dichloromethane | Polar Aprotic | Moderate to High | Generally a good solvent for a wide range of organic compounds.[6] |

| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, expected to be a suitable solvent.[3][5][6] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful, universal organic solvent.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another strong, versatile organic solvent. |

| Toluene | Non-polar Aromatic | Moderate | The benzyl group should promote solubility in aromatic solvents. |

| n-Hexane | Non-polar Aliphatic | Low to Very Low | Expected to have poor solubility due to the significant difference in polarity. |

Disclaimer: The data presented in this table are estimations based on the solubility of analogous compounds and general chemical principles. For precise quantitative results, experimental determination is strongly recommended.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility is a critical experimental undertaking. The following section details two robust methods for quantifying the solubility of methyl benzylcarbamate.

The Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline methyl benzylcarbamate to a glass vial. The excess solid ensures that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial securely to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or on a shaker in a temperature-controlled environment.

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of methyl benzylcarbamate of known concentrations.

-

Calculate the solubility by determining the concentration of the diluted sample from the calibration curve and multiplying by the dilution factor.

-

Crystal-Clear Point Determination Method

The crystal-clear point (or polythermal) method is a more rapid technique that involves observing the temperature at which a suspension of a known composition becomes a clear solution upon heating.

Logical Flow: Crystal-Clear Point Determination

Caption: Logical progression of the crystal-clear point solubility determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of methyl benzylcarbamate into a vial.

-

Add a known volume or mass of the solvent to create a suspension of a specific concentration.

-

-

Heating and Observation:

-

Place the vial in a temperature-controlled heating block with a stirring mechanism.

-

Heat the suspension at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while stirring continuously.

-

Visually observe the suspension or use an automated instrument that measures turbidity or light transmission.

-

-

Clear Point Identification:

-

The clear point is the temperature at which the last solid particle dissolves, and the solution becomes completely transparent. Record this temperature.

-

-

Data Analysis:

-

The concentration of the prepared suspension and the corresponding clear point temperature represent a single point on the solubility curve.

-

Repeat the experiment with different concentrations of methyl benzylcarbamate to generate multiple data points.

-

Plot the solubility (concentration) as a function of temperature to construct the solubility curve.

-

Conclusion

While a comprehensive, publicly available dataset for the quantitative solubility of methyl benzylcarbamate in common organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical physicochemical property. By leveraging the theoretical principles of solubility and employing validated experimental protocols such as the shake-flask and crystal-clear point methods, researchers can obtain reliable data to support their work in organic synthesis and drug development. The provided estimated solubility profile serves as a useful starting point for solvent selection, but it is imperative that these values are confirmed experimentally for any application where precision is required.

References

-

Solubility of Things. (n.d.). Phenyl N-methylcarbamate. Retrieved January 12, 2026, from [Link]

-

Grokipedia. (2026, January 7). Benzyl carbamate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 28). Benzyl carbamate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Benzyl Carbamate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved January 12, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, May 8). A dataset capturing the solubility of chemical compounds in dimethyl sulfoxide (DMSO). Retrieved January 12, 2026, from [Link]

-

Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 83(12), 1735–1740. [Link]

-

Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

-

Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

-

Thompson, K. C., & Demarco, J. D. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. [Link]

-

ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved January 12, 2026, from [Link]

-

Liu, Y., Wilson, J. W., & Schrick, A. C. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of agricultural and food chemistry, 68(40), 11296–11302. [Link]

-

PubChem. (n.d.). Phenyl Methylcarbamate. Retrieved January 12, 2026, from [Link]

-

Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2016, September 13). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Retrieved January 12, 2026, from [Link]